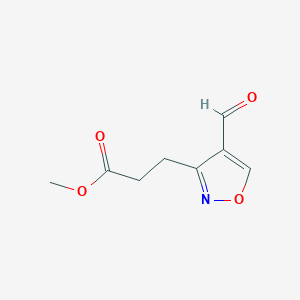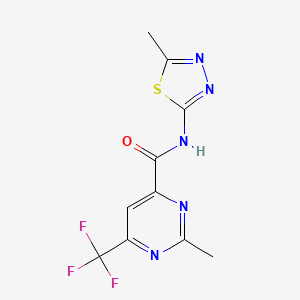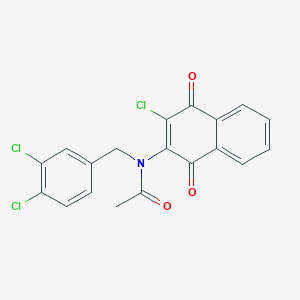
Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including condensation, chlorination, and esterification processes. For instance, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was achieved through the reaction of 1H-1,2,4-triazol with 3-(2,4-dichlorophenyl) propanoic acid, followed by subsequent chlorination and esterification steps . These methods could potentially be adapted for the synthesis of Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate has been characterized using various spectroscopic techniques, including IR, 1H NMR, and X-ray crystallography. For example, the structure of 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate was confirmed by X-ray single-crystal determination, which provided detailed information about the molecular geometry . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups and molecular structure. The presence of reactive sites such as the formyl group in the oxazole ring suggests that Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate could undergo various chemical reactions, including nucleophilic addition or condensation reactions. The reactivity in different solvent media can also be studied using computational methods, as demonstrated by the DFT calculations on the energetic behavior of the triazole compound in various solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with triazole and oxazole rings can be predicted using computational chemistry methods. For example, DFT calculations were used to predict the nonlinear optical properties, molecular electrostatic potentials, frontier molecular orbitals, and thermodynamic properties of a triazole compound . These properties are crucial for understanding the behavior of the compound under different physical conditions and for predicting its potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate is used in the synthesis and characterization of novel compounds. For example, Božić et al. (2017) synthesized a series of novel 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their corresponding methyl esters, which were characterized using various techniques and showed significant antiproliferative effects against certain cancer cells (Božić et al., 2017).
Antiproliferative and Antimicrobial Activities
- Compounds synthesized using methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate have been evaluated for their antiproliferative and antimicrobial activities. Budama-Kilinc et al. (2020) developed a nanosize drug candidate for cancer therapy using a compound synthesized through a reaction involving 8-formyl-7-hydroxy-4-phenylcoumarin and found that it exhibited toxic effects on certain cancer cell lines (Budama-Kilinc et al., 2020).
Catalyst Activation and Transfer Hydrogenation
- Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate is involved in catalyst activation and transfer hydrogenation processes. Saleem et al. (2014) explored catalysts based on 1,2,3-triazole complexes for oxidation of alcohols and transfer hydrogenation of carbonyl compounds (Saleem et al., 2014).
Structural Characterization and Drug Design
- This compound is crucial in the structural characterization and drug design, especially in the context of novel pharmaceuticals. Dybowski et al. (2021) conducted a comprehensive analytical and structural characterization of a novel synthetic cannabinoid, contributing to forensic and clinical research (Dybowski et al., 2021).
Synthesis of Novel Heterocyclic Compounds
- It is used in the synthesis of novel heterocyclic compounds with potential biological activities. Katariya et al. (2021) synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated them for their anticancer and antimicrobial activities (Katariya et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-8(11)3-2-7-6(4-10)5-13-9-7/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIJNCSNMKKZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NOC=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2518277.png)
![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)
![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)

![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)


![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2518290.png)


![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenoxy)ethanone](/img/structure/B2518295.png)
